molecular formula C13H18N6 B275486 N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

Cat. No. B275486
M. Wt: 258.32 g/mol
InChI Key: CZODDNGSCYQTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine, also known as DMAPT, is a small molecule inhibitor that has been demonstrated to have anti-inflammatory and anti-cancer properties. It has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine functions as an inhibitor of the IKK complex, which is responsible for the activation of NF-kB. By inhibiting the activity of this complex, N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can prevent the activation of NF-kB and reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to have anti-angiogenic effects, which can prevent the growth of blood vessels that support tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine in lab experiments is its specificity for the IKK complex and NF-kB pathway, which allows for targeted inhibition of these pathways. However, N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can also have off-target effects and may not be effective in all types of cancer or inflammatory diseases.

Future Directions

Future research on N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine could focus on identifying new therapeutic applications for the compound, optimizing its synthesis and formulation, and exploring its potential in combination with other therapeutic agents. Additionally, further studies could investigate the mechanisms of N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine's anti-inflammatory and anti-cancer effects, and explore its potential in personalized medicine approaches.

Synthesis Methods

N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with propargylamine, followed by the reaction with sodium azide and reduction with lithium aluminum hydride.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a critical role in inflammation and cancer. N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C13H18N6/c1-4-9-19-13(15-16-17-19)14-10-11-5-7-12(8-6-11)18(2)3/h4-8H,1,9-10H2,2-3H3,(H,14,15,17)

InChI Key

CZODDNGSCYQTJJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Origin of Product

United States

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